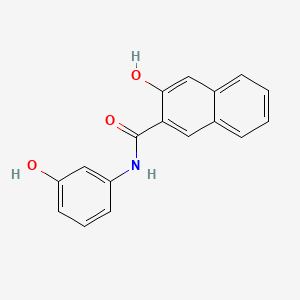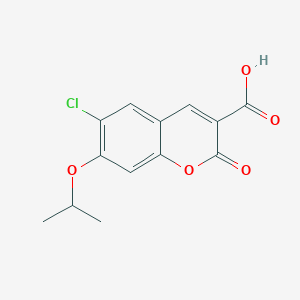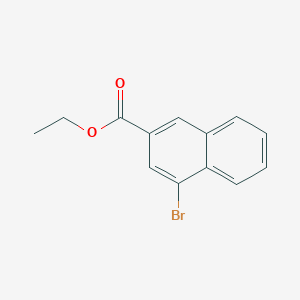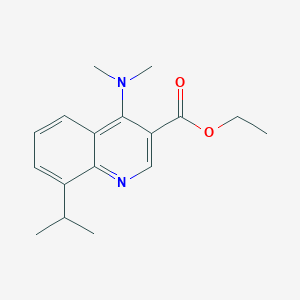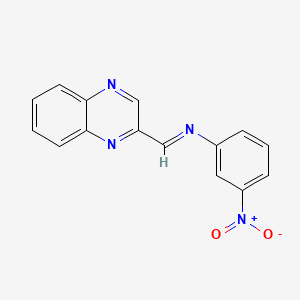
(E)-N-(3-Nitrophenyl)-1-(quinoxalin-2-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline is a heterocyclic aromatic compound with the molecular formula C15H10N4O2 and a molecular weight of 278.27 g/mol This compound is characterized by the presence of a quinoxaline ring, which is a nitrogen-containing heterocycle, and a nitro group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(quinoxalin-2-ylmethylene)aniline typically involves the condensation of quinoxaline-2-carbaldehyde with 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . The general reaction scheme can be represented as follows:
[ \text{Quinoxaline-2-carbaldehyde} + \text{3-nitroaniline} \rightarrow \text{3-Nitro-N-(quinoxalin-2-ylmethylene)aniline} ]
Industrial Production Methods
The synthesis involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-Nitro-N-(quinoxalin-2-ylmethylene)aniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The quinoxaline ring can also participate in binding interactions with proteins and enzymes, influencing their activity .
相似化合物的比较
Similar Compounds
Quinoxaline: A simpler analog without the nitro and aniline substituents.
3-Nitroaniline: Contains the nitro group but lacks the quinoxaline moiety.
N-(quinoxalin-2-ylmethylene)aniline: Similar structure but without the nitro group.
Uniqueness
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline is unique due to the combination of the quinoxaline ring and the nitro group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
104182-65-2 |
|---|---|
分子式 |
C15H10N4O2 |
分子量 |
278.26 g/mol |
IUPAC 名称 |
N-(3-nitrophenyl)-1-quinoxalin-2-ylmethanimine |
InChI |
InChI=1S/C15H10N4O2/c20-19(21)13-5-3-4-11(8-13)16-9-12-10-17-14-6-1-2-7-15(14)18-12/h1-10H |
InChI 键 |
UPTPDZISOSLMLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11843782.png)

